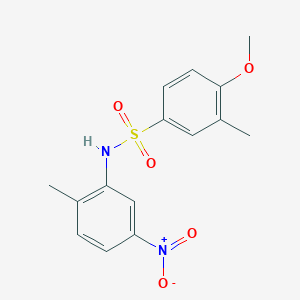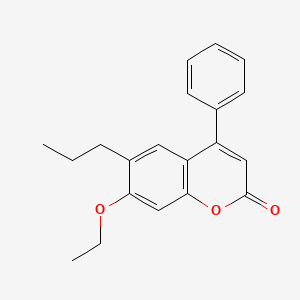
5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the oxadiazole family, which is known for its diverse biological activities. This compound has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Mécanisme D'action
The mechanism of action of 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation, pain, and cancer progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole have been extensively studied. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its diverse pharmacological properties. It can be used to study the mechanisms of inflammation, pain, and cancer progression. Additionally, it has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole. One area of interest is the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. This reaction leads to the formation of the intermediate 2-(4-chlorophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, which can be further reacted with acetic anhydride to yield the final product.
Applications De Recherche Scientifique
5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its pharmacological properties. It has been found to exhibit anti-inflammatory and analgesic activities through its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. Additionally, it has been shown to have anticancer activity through its ability to induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCJIZYFTVPVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)

![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)
![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)

![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)
![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)
![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)
